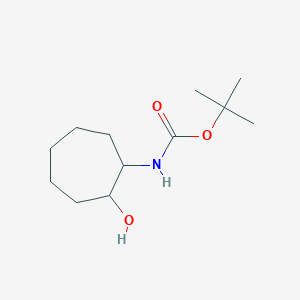

![molecular formula C17H18N2O3S2 B2500360 Ethyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate CAS No. 686771-82-4](/img/structure/B2500360.png)

Ethyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, Ethyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate, is a complex organic molecule that appears to be related to various heterocyclic compounds with potential biological activity. The related literature suggests that compounds with similar structures have been synthesized and analyzed for their chemical and physical properties, as well as their potential as biological agents.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that often include cyclocondensation and the use of various reagents and catalysts. For instance, the cyclocondensation reaction between ethyl acetate 2-oxo-2-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl) polyazaheterocycle and ethylenediamine was investigated using bond evolution theory (BET) to understand the flow of electron density during the reaction . This study provides insights into the reaction mechanism, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography. For example, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was solved, revealing a non-planar molecule stabilized by intra- and intermolecular hydrogen bonds . This information is crucial for understanding the three-dimensional arrangement of atoms in the compound and could be used to predict the structure of Ethyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in various studies. For instance, the reactions of a thiazolino[3,2-a]pyrimidine carbinolamine were described, including its condensation and cyclization reactions . These reactions are indicative of the behavior of the functional groups present in the compound, which can be extrapolated to understand the reactivity of Ethyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized in the context of their potential as biological agents. For example, the design, synthesis, and X-ray crystal structure of 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines were studied for their inhibitory activity against thymidylate synthase and dihydrofolate reductase, indicating their potential as antitumor agents . These properties, including solubility, melting point, and biological activity, are essential for understanding the behavior of the compound under study.

Scientific Research Applications

Ethyl Acetate Production and Process Intensification

Ethyl acetate is widely used as a solvent in coatings, adhesives, and the pharmaceutical industry. Innovative process intensification techniques for ethyl acetate production, such as reactive distillation and microwave-assisted reactions, offer several advantages, including energy savings, higher purity products, and reduced capital investment. These techniques could be applicable to the synthesis or processing of Ethyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate in optimizing its production or purification process (Patil & Gnanasundaram, 2020).

Therapeutic Drug Synthesis

Compounds with a thienopyrimidin structure, similar to the core structure of the compound of interest, have been explored for their therapeutic potentials, such as antithrombotic and antiplatelet activities. The synthesis of these compounds, including their optimization for pharmaceutical activities, provides a model for how Ethyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate might be explored for therapeutic applications (Saeed et al., 2017).

Ionic Liquids and Green Chemistry

The use of ionic liquids in dissolving and processing biopolymers such as cellulose suggests potential applications in green chemistry for Ethyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate. It could be involved in novel synthesis pathways or as a solvent system for eco-friendly material processing, given the importance of sulfur-containing heterocycles in ionic liquid structures (Ostadjoo et al., 2018).

Biomolecular Interactions and Bioactivity

The bioactivity of compounds structurally related to Ethyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate, such as in modulating physiological processes or as potential therapeutic agents, is a crucial area of investigation. Research on the interactions between small molecules and biological systems could provide insights into the possible applications of this compound in drug discovery or as a tool in biochemical research (Mottaghipisheh, 2021).

Future Directions

The future directions for research on “Ethyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate” and similar compounds could include further exploration of their synthesis, characterization, and potential biological activities. Given the diverse biological activities exhibited by pyrimidine derivatives, these compounds may have potential applications in the development of new therapeutic agents .

Mechanism of Action

The mode of action would typically involve the compound binding to its target, leading to changes in the target’s function. This could affect various biochemical pathways, depending on the specific targets involved .

Pharmacokinetics would involve the absorption, distribution, metabolism, and excretion (ADME) of the compound. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can influence these processes .

The result of the compound’s action would be changes at the molecular and cellular levels. These could include changes in gene expression, enzyme activity, signal transduction, and more .

The action environment, including factors like pH, temperature, presence of other molecules, can influence the compound’s action, efficacy, and stability .

properties

IUPAC Name |

ethyl 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S2/c1-3-22-14(20)10-24-17-18-13-8-9-23-15(13)16(21)19(17)12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKIODTQHOJGYHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)C)SCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

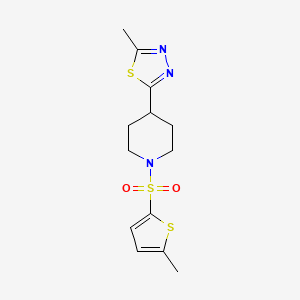

![methyl 5-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2500277.png)

![5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2500282.png)

![N-[(1-ethylpyrrolidin-2-yl)methyl]urea](/img/structure/B2500284.png)

![2,4-difluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2500285.png)

![4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2500289.png)

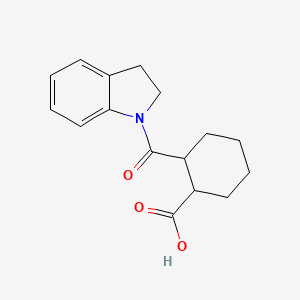

![2-(2-Hydroxyethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2500295.png)

![3-{4-[(Propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2500296.png)

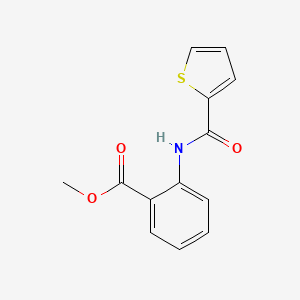

![2-ethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)nicotinamide](/img/structure/B2500297.png)

![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2500298.png)

![4-[(3-Methoxycyclobutyl)methylsulfamoyl]benzenesulfonyl fluoride](/img/structure/B2500299.png)